molecular formula C16H23NO6 B12655705 Bis(2-acetoxyethyl)phenylammonium acetate CAS No. 84030-49-9

Bis(2-acetoxyethyl)phenylammonium acetate

Katalognummer: B12655705
CAS-Nummer: 84030-49-9
Molekulargewicht: 325.36 g/mol
InChI-Schlüssel: QXTMNTHBVVVMBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE is a chemical compound with the molecular formula C16H23NO6 and a molecular weight of 325.35692 g/mol . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE typically involves the reaction of phenylamine with acetic anhydride and ethylene glycol diacetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylammonium compounds, oxides, and reduced amines .

Wissenschaftliche Forschungsanwendungen

BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • BIS-(2-HYDROXYETHYL)PHENYLAMMONIUM ACETATE
  • BIS-(2-METHOXYETHYL)PHENYLAMMONIUM ACETATE
  • BIS-(2-ETHOXYETHYL)PHENYLAMMONIUM ACETATE

Uniqueness

BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE is unique due to its specific acetate groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

84030-49-9

Molekularformel

C16H23NO6

Molekulargewicht

325.36 g/mol

IUPAC-Name

acetic acid;2-[N-(2-acetyloxyethyl)anilino]ethyl acetate

InChI

InChI=1S/C14H19NO4.C2H4O2/c1-12(16)18-10-8-15(9-11-19-13(2)17)14-6-4-3-5-7-14;1-2(3)4/h3-7H,8-11H2,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

QXTMNTHBVVVMBG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)OCCN(CCOC(=O)C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.